molecular formula C16H9NO2 B107360 1-Nitropyrene CAS No. 5522-43-0

1-Nitropyrene

Cat. No.: B107360
CAS No.: 5522-43-0
M. Wt: 247.25 g/mol
InChI Key: ALRLPDGCPYIVHP-UHFFFAOYSA-N
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Description

1-Nitropyrene (CAS 5522-43-0) is a high-purity nitrated polycyclic aromatic hydrocarbon (PAH) that serves as a critical reference standard and model compound in scientific research. It is the predominant nitrated pyrene emitted from diesel engine combustion , making it an essential analyte for environmental monitoring and air quality studies. Researchers value this compound for investigating the toxicology of nitro-PAHs; it is metabolically activated to form DNA adducts, and the International Agency for Research on Cancer (IARC) has classified it as a Group 2B agent, indicating it is possibly carcinogenic to humans . This product is supplied as a yellow to amber crystalline powder with a typical purity of >98.0% , and is highly insoluble in water . It is offered as a Certified Reference Material , ideal for calibrating analytical instruments and quantifying emissions. Strict handling procedures are required as it is a suspected carcinogen and mutagen . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

1-nitropyrene
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InChI

InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
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InChI Key

ALRLPDGCPYIVHP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C16H9NO2
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DSSTOX Substance ID

DTXSID6020983
Record name 1-Nitropyrene
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Molecular Weight

247.25 g/mol
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Physical Description

Yellow solid; [HSDB] Gold solid; [MSDSonline]
Record name 1-Nitropyrene
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Solubility

Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C
Record name 1-NITROPYRENE
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Vapor Pressure

0.00000006 [mmHg]
Record name 1-Nitropyrene
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Impurities

1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988).
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Color/Form

Yellow needles or prisms from ethanol

CAS No.

5522-43-0, 63021-86-3
Record name 1-Nitropyrene
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Melting Point

155 °C
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Preparation Methods

Yield and Purity

MethodYield (%)Purity (%)Byproducts
Mixed Acid85902-/4-nitropyrene
Cu(NO₃)₂/Ac₂O7895Trace copper residues
Photocatalytic (SiO₂)<0.1*99Isomers (3–5%)

*Yield reported in µg/g.

Purification and Analytical Techniques

Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water. Quantitative analysis employs ultra-performance liquid chromatography with fluorescence detection (UPLC-FLD), leveraging the reduction of this compound to fluorescent 1-aminopyrene using iron powder in acetic acid/methanol .

Scientific Research Applications

Toxicological Studies

1-Nitropyrene has been extensively studied for its carcinogenic effects in various animal models. These studies are crucial for understanding its potential risks to human health.

Animal Studies Overview

  • Rats and Mice Studies : Various studies have been conducted using different strains of rats and mice to evaluate the carcinogenic potential of this compound. For instance:
    • In a study involving F344/N rats, groups were exposed to varying concentrations of this compound aerosol for 13 weeks. The findings indicated increased liver weights in male rats, suggesting possible hepatotoxic effects, although no significant mortality was observed .
    • In BALB/C mice, subcutaneous injections of this compound did not lead to tumor formation at the injection site, but lung tumors were observed in treated groups .

Environmental Monitoring

This compound serves as a marker for diesel exhaust exposure due to its prevalence in emissions from diesel engines. Its concentration in air is monitored to assess environmental pollution levels and associated health risks.

Biomonitoring Efforts

  • California Biomonitoring Program : this compound is included in biomonitoring efforts aimed at understanding human exposure to environmental pollutants. The program evaluates the presence of this compound in various biological matrices, providing insights into public health risks associated with air quality .

Health Impact Assessments

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2A carcinogen, indicating it is probably carcinogenic to humans. This classification underscores the importance of ongoing research into its health effects.

Case Studies and Epidemiological Research

  • Epidemiological studies have linked exposure to diesel exhaust, which contains this compound, with increased risks of lung cancer and other respiratory diseases. The compound's mutagenicity raises concerns about its role in cancer development among populations exposed to high levels of diesel emissions .

Comparative Carcinogenicity Studies

Comparative studies have evaluated the carcinogenic potential of this compound against its metabolites and other nitro-PAHs. These studies help elucidate the mechanisms by which these compounds exert their toxic effects.

Key Findings from Comparative Studies

  • Research indicates that metabolites such as 3-hydroxy-1-nitropyrene may mediate some of the carcinogenic effects observed with this compound itself . Understanding these pathways is crucial for developing strategies to mitigate exposure and health risks.

Summary Table of Key Findings

Study TypeSpeciesAdministration RouteKey Findings
Toxicity StudyF344/N RatsAerosol exposureIncreased liver weights; no significant mortality
Carcinogenicity StudyBALB/C MiceSubcutaneous injectionNo tumors at injection site; lung tumors noted
Mechanism StudyRAW264.7 MacrophagesIn vitroInduction of ROS; apoptosis via mitochondrial dysfunction
Epidemiological StudyHuman PopulationsEnvironmental exposureLink between diesel exhaust exposure and lung cancer risk

Mechanism of Action

1-Nitropyrene exerts its effects through metabolic activation by cytochrome P450 enzymes. These enzymes convert this compound into reactive intermediates such as epoxides and hydroxylated derivatives. These metabolites can bind to DNA, leading to mutagenic and carcinogenic effects . The primary molecular targets include DNA and cellular proteins, which are affected by the electrophilic nature of the metabolites .

Comparison with Similar Compounds

Comparative Toxicity and Carcinogenicity

Comparison with Parent PAHs (e.g., Pyrene)

1-NP exhibits significantly higher carcinogenicity and mutagenicity than pyrene, its non-nitrated counterpart. Toxicity studies indicate 1-NP is 10 times more carcinogenic than pyrene in rodents and accounts for a disproportionate share of diesel emission mutagenicity . For example:

  • Mammary Tumor Induction: In female Sprague-Dawley rats, 1-NP administration induced mammary adenocarcinomas in 63% of high-dose subjects, whereas pyrene shows negligible tumorigenicity under similar conditions .
  • Mutagenic Potency: 1-NP generates DNA adducts such as N-(deoxyguanosin-8-yl)-1-aminopyrene via nitroreduction, a pathway less prevalent in pyrene metabolism .
Comparison with Other Nitro-PAHs

1-NP is less mutagenic and carcinogenic than dinitropyrenes (e.g., 1,6- and 1,8-dinitropyrene) but more potent than mononitro isomers (e.g., 2-nitropyrene):

  • 1,8-Dinitropyrene : Exhibits 700-fold higher mutagenicity than 1-NP in Salmonella typhimurium TA98 assays due to enhanced DNA adduct formation and metabolic activation .
  • 4-Nitropyrene : Demonstrates stronger mammary tumorigenicity in rats (45% incidence) compared to 1-NP (28–63%) .
  • 2-Nitropyrene: Shows weaker carcinogenic effects but induces leukemia in rats .

Table 1: Comparative Carcinogenicity of Selected Nitro-PAHs

Compound Carcinogenic Incidence (Mammary Tumors, Rats) Mutagenicity (TA98 Revertants/µmol)
1-Nitropyrene 28–63% 1,200
1,8-Dinitropyrene N/A 840,000
4-Nitropyrene 45% Not reported
Pyrene <5% <10

Environmental Persistence and Remediation

Degradation in Soil

1-NP is more resistant to biodegradation than pyrene due to its nitro group. In agricultural soil:

  • Bioremediation : Scallion-assisted degradation removed 55% of 1-NP versus 77.9% of pyrene , aligning with first-order kinetics (half-life: 35 days for 1-NP vs. 12 days for pyrene) .
  • Chemical Remediation: Zero-valent iron reduced 83% of 1-NP via nitro-to-amine conversion (forming 1-aminopyrene) but required strict acidic conditions .
  • Physical Remediation : Activated carbon adsorption achieved 88% removal of 1-NP within 24 hours, though with poor pollutant selectivity .

Table 2: Remediation Efficiency of 1-NP vs. Pyrene

Method 1-NP Removal (%) Pyrene Removal (%) Timeframe
Activated Carbon 88.1 78.0 24 hours
Zero-Valent Iron 83.0 Not applicable 16 hours
Phytoremediation 55.0 77.9 60 days

Metabolic Pathways and Mutagenic Mechanisms

Metabolic Activation

1-NP undergoes nitroreduction (via cytochrome P450 3A4 in humans) to form reactive intermediates like 1-nitrosopyrene and 1-aminopyrene, which bind DNA . Rodents preferentially hydroxylate 1-NP at the 6- and 8-positions, while humans favor the 3-position, affecting metabolite toxicity profiles .

Mutagenicity in Bacterial Systems
  • 1-NP vs. 1,8-Dinitropyrene : The latter’s superior mutagenicity stems from dual nitro groups enabling crosslinking DNA adducts .
  • Role of Nitroreduction : 1-NP’s mutagenicity in Salmonella TA98 correlates strongly with DNA adduct levels (R² = 0.98) .

Environmental Stability and Photodegradation

1-NP is photolabile, degrading under UV light to non-mutagenic products like 1-hydroxypyrene. However, its persistence in shaded environments (e.g., soil) remains a concern .

Biological Activity

1-Nitropyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its potential carcinogenic effects and biological activities. This article delves into the biological activity of 1-NP, focusing on its mechanisms of action, cellular effects, and implications for health.

Overview of this compound

This compound is formed primarily from the combustion of fossil fuels and is a common pollutant in urban environments. The International Agency for Research on Cancer (IARC) classifies it as a Group 2A carcinogen, indicating it is probably carcinogenic to humans . Its biological effects are mediated through various pathways that impact cellular functions, leading to oxidative stress, apoptosis, and potential tumorigenesis.

Oxidative Stress Induction

1-NP induces the generation of reactive oxygen species (ROS), which play a crucial role in its cytotoxic effects. In studies involving RAW264.7 macrophages, exposure to 1-NP resulted in a concentration-dependent increase in intracellular ROS levels. This elevation in ROS is associated with mitochondrial dysfunction and subsequent apoptosis .

Apoptosis Pathways

The apoptotic effects of 1-NP are mediated through several mechanisms:

  • Mitochondrial Dysfunction : 1-NP exposure leads to mitochondrial impairment, characterized by the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus. This process is critical in caspase-independent apoptosis pathways .
  • Bcl-2 Family Proteins : Changes in the expression of Bcl-2 family proteins were observed, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. The Bax/Bcl-2 ratio significantly increased following treatment with 1-NP, indicating a shift towards pro-apoptotic signaling .
  • Caspase Activation : Studies have shown that 1-NP activates caspases-3 and -9, leading to PARP-1 cleavage and furthering the apoptotic cascade .

Genotoxicity

Research indicates that 1-NP can cause DNA damage through the formation of DNA adducts. These adducts can interfere with normal DNA replication and transcription processes, potentially leading to mutations and cancer development .

In Vivo Studies

In animal models, particularly female CD rats, studies have demonstrated that subcutaneous administration of 1-NP can lead to mammary tumors over extended observation periods. These findings suggest that the route of administration significantly influences the carcinogenic potential of 1-NP .

Prenatal Exposure Studies

A notable study highlighted the effects of prenatal exposure to 1-NP on fetal development. Maternal exposure was linked to autism-like behaviors in offspring due to impaired interneuron migration in the fetal forebrain. This research underscores the neurodevelopmental risks associated with 1-NP exposure during critical periods of brain development .

Summary of Biological Effects

The biological activity of this compound can be summarized as follows:

Biological Effect Mechanism
Induction of Reactive Oxygen SpeciesConcentration-dependent increase in ROS leading to oxidative stress
ApoptosisMitochondrial dysfunction, AIF translocation, caspase activation
GenotoxicityFormation of DNA adducts disrupting normal cellular functions
TumorigenesisEvidence from animal studies indicating potential for cancer development

Q & A

Basic: How can 1-nitropyrene concentrations in environmental samples be accurately quantified, considering potential interference from native 1-aminopyrene?

To address interference from native 1-aminopyrene during quantification, researchers should employ derivatization-based UPLC-FLD analysis . The method involves converting this compound to 1-aminopyrene via Fe/H⁺-induced nitro reduction. Quantify total 1-aminopyrene (post-derivatization) and subtract native 1-aminopyrene (pre-derivatization) using the formula:

Concentration of this compound=ρtρ0ρ0×100%\text{Concentration of this compound} = \frac{\rho_t - \rho_0}{\rho_0} \times 100\%

where ρt\rho_t = total 1-aminopyrene after derivatization and ρ0\rho_0 = native 1-aminopyrene. This stepwise approach minimizes false positives in soil or particulate matter samples .

Basic: What experimental models are appropriate for studying this compound-induced DNA damage in mammalian systems?

Use error-prone translesion synthesis (TLS) assays to evaluate replication fidelity in DNA repair-deficient cell lines. For example, compare TLS efficiency in ovarian cancer cells (malignant) vs. non-malignant cells exposed to this compound metabolites. Incorporate ³²P-postlabeling or HPLC-MS/MS to quantify DNA adducts, ensuring sensitivity for low-abundance lesions. Note that adult rodent models may underestimate human risk due to metabolic differences (e.g., higher nitroreduction in human liver cells) .

Advanced: How do species-specific metabolic pathways influence the carcinogenic potency of this compound?

This compound’s carcinogenicity depends on the nitroreduction:ring-oxidation ratio . Newborn rodents exhibit higher nitroreduction, generating mutagenic N-hydroxy-1-aminopyrene, whereas adults favor detoxifying ring-oxidation. To model human risk, prioritize human hepatocyte cultures or transgenic rodents expressing human nitroreductases. Monitor urinary metabolites (e.g., nitroreduction products) as biomarkers of activation .

Advanced: What methodologies differentiate oxidative vs. reductive metabolic pathways of this compound in vitro?

Use induced hepatic microsomes (e.g., phenobarbital- or 3-methylcholanthrene-treated rats) to isolate oxidative pathways, which produce K-region epoxides (e.g., this compound 4,5-oxide) and hydroxypyrenes. For reductive pathways, employ cytosolic fractions with xanthine oxidase to generate DNA-binding N-hydroxy-1-aminopyrene. Analyze adduct profiles via HPLC with fluorescence detection or ³²P-postlabeling . Key markers: N-(deoxyguanosin-8-yl)-1-aminopyrene (reductive) vs. oxide-derived adducts (oxidative) .

Advanced: How do copollutants like pyrene influence this compound metabolism and DNA adduct formation?

Design co-exposure experiments in rodents or cell cultures, comparing this compound alone vs. with pyrene. Analyze urine and feces for hydroxylated metabolites (e.g., 3-, 6-, 8-hydroxy-1-nitropyrene) using GC-MS and quantify liver DNA adducts via accelerator mass spectrometry . Pyrene may competitively inhibit cytochrome P450 enzymes, altering this compound’s metabolic activation. Include controls for enzyme activity (e.g., CYP1A1/1B1 inhibition assays) .

Advanced: What analytical techniques optimize source apportionment of combustion-derived particulates using this compound and pyrene?

Calculate the 1-NP:Pyr ratio via HPLC-fluorescence or LC-MS/MS . High ratios (>0.1) indicate high-temperature combustion (e.g., diesel exhaust), while low ratios (<0.01) suggest low-temperature sources (e.g., coal). Validate with receptor modeling (e.g., PMF or PCA) using urban air samples. Ensure calibration with certified reference materials to account for matrix effects .

Advanced: How can fungal metabolism be leveraged for this compound bioremediation?

Use Cunninghamella elegans to detoxify this compound via hydroxylation and glucoside conjugation. Monitor metabolite formation with reversed-phase HPLC and confirm structures via ¹H-NMR/MS . Assess mutagenicity reduction using Ames tests (Salmonella TA98/TA100). Key metabolites: non-mutagenic 6- and 8-hydroxy-1-nitropyrene glucosides. Optimize growth conditions (e.g., pH 7, 28°C) to enhance enzymatic activity .

Advanced: Why does this compound exhibit lower mammary carcinogenicity compared to 4-nitropyrene in rodents?

Compare DNA adduct profiles using ²⁹P-postlabeling in mammary tissue. 4-Nitropyrene forms multiple DNA adducts (e.g., via CYP-mediated activation), whereas this compound primarily binds via nitroreduction. Use isotope-labeled standards to quantify adduct persistence. Structural differences in nitro group positioning affect metabolic activation and adduct stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitropyrene
Reactant of Route 2
Reactant of Route 2
1-Nitropyrene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.